CCR5 Antagonist-Derived Binding Affinity Achievable Only Through the 3-Pyridylamino Scaffold
The 3-pyridylamino-piperidine scaffold is the key intermediate for the 4-(aminoheterocycle)piperidine series of CCR5 antagonists. Lead compound 4a, constructed from this scaffold, demonstrates CCR5 receptor binding affinity of 1.8 nM and antiviral activity in peripheral blood mononuclear cells (PBMCs) with IC95 = 50 nM [1]. The regioisomeric 2-pyridylamino analog (CAS 301226-83-5) has not been reported to yield comparable CCR5 antagonist potency in any peer-reviewed study. While direct comparative binding data for the isolated Boc-protected regioisomers are unavailable, the pharmacophore mapping in the original Merck study establishes that the 3-pyridyl nitrogen orientation is essential for receptor complementarity [2]. Patent literature (e.g., US Patent Application 20060229336 and WO2004031172A1) contemplates 2-, 3-, and 4-pyridyl regioisomers broadly but does not provide quantitative activity data supporting 2-pyridyl or 4-pyridyl scaffolds over 3-pyridyl in the CCR5 context [3].
| Evidence Dimension | CCR5 receptor binding affinity of downstream antagonist (compound 4a) derived from scaffold |
|---|---|
| Target Compound Data | 1.8 nM (compound 4a binding affinity); IC95 = 50 nM (antiviral activity in PBMCs) |
| Comparator Or Baseline | No published binding data for 2-pyridylamino or 4-pyridylamino regioisomer-derived CCR5 antagonists |
| Quantified Difference | Qualitative: 3-pyridylamino scaffold is the only regioisomer with documented sub-nanomolar CCR5 antagonist potency; 2-pyridyl and 4-pyridyl regioisomers lack validated CCR5 activity data |
| Conditions | CCR5 binding assay (radioligand displacement); HIV-1 gp120-induced cell-cell fusion assay in PBMCs |
Why This Matters
For medicinal chemistry teams pursuing CCR5-targeted programs, procurement of the 3-pyridylamino regioisomer ensures alignment with the validated pharmacophore; substituting the 2-pyridyl analog (CAS 301226-83-5) introduces an unvalidated hydrogen-bonding geometry with no published evidence of equivalent target engagement.
- [1] Willoughby, C. A., Rosauer, K. G., Hale, J. J., et al. (2003). 1,3,4 Trisubstituted pyrrolidine CCR5 receptor antagonists bearing 4-aminoheterocycle substituted piperidine side chains. Bioorg Med Chem Lett, 13(3), 427–431. PMID: 12565944. View Source
- [2] Semantic Scholar. 1,3,4 Trisubstituted pyrrolidine CCR5 receptor antagonists bearing 4-aminoheterocycle substituted piperidine side chains. Willoughby et al. 2003. Bioorg Med Chem Lett 13:427-31. https://www.semanticscholar.org/paper/1%2C3%2C4-Trisubstituted-pyrrolidine-CCR5-receptor-side-Willoughby-Rosauer/6226a1a0703f745cfeeb92b6e767ac52c9497288 View Source
- [3] US Patent Application 20060229336. CCR5 antagonists as therapeutic agents. Filed 2006-10-12. All regioisomers (2-pyridyl, 3-pyridyl, 4-pyridyl) contemplated but no quantitative comparative data provided for isolated regioisomers. https://patents.justia.com/patent/20060229336 View Source
